molecular formula C9H20 B094175 3-Ethyl-2,4-dimethylpentane CAS No. 1068-87-7

3-Ethyl-2,4-dimethylpentane

Cat. No.: B094175
CAS No.: 1068-87-7
M. Wt: 128.25 g/mol
InChI Key: VLHAGZNBWKUMRW-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dimethylpentane is an organic compound with the molecular formula C(9)H({20}). It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a branched alkane, characterized by its unique structure where an ethyl group and two methyl groups are attached to a pentane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4-dimethylpentane can be achieved through various organic synthesis methods. One common approach involves the alkylation of 2,4-dimethylpentane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, the use of zeolite catalysts in the alkylation of isopentane with ethylene can yield the desired product. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4-dimethylpentane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Halogenation: Substitution reactions with halogens (e.g., chlorine or bromine) under UV light, leading to the formation of haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Requires oxygen and an ignition source.

    Halogenation: Involves halogens (Cl(_2), Br(_2)) and UV light or heat.

    Cracking: Utilizes high temperatures (thermal cracking) or catalysts like zeolites (catalytic cracking).

Major Products Formed:

    Oxidation: Carbon dioxide (CO(_2)) and water (H(_2)O).

    Halogenation: Various haloalkanes depending on the halogen and reaction conditions.

    Cracking: Smaller alkanes and alkenes, such as ethylene and propylene.

Scientific Research Applications

3-Ethyl-2,4-dimethylpentane is used in various scientific research applications, including:

    Chemistry: As a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.

    Biology: Studying the metabolic pathways of branched alkanes in microorganisms.

    Medicine: Investigating the pharmacokinetics and biotransformation of branched hydrocarbons in biological systems.

    Industry: Used as a solvent or intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 3-ethyl-2,4-dimethylpentane in chemical reactions involves the breaking and forming of C-H and C-C bonds. In halogenation reactions, for example, the compound undergoes homolytic cleavage of C-H bonds to form free radicals, which then react with halogen molecules to form haloalkanes. The molecular targets and pathways involved are primarily related to the reactivity of the carbon-hydrogen bonds in the presence of various reagents.

Comparison with Similar Compounds

    2,4-Dimethylpentane: Similar structure but lacks the ethyl group.

    3-Ethyl-2,2-dimethylpentane: Another branched alkane with a different branching pattern.

    2,2,4-Trimethylpentane (Isooctane): A well-known branched alkane used as a standard in octane rating.

Uniqueness: 3-Ethyl-2,4-dimethylpentane is unique due to its specific branching pattern, which influences its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it valuable in specific industrial and research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-ethyl-2,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20/c1-6-9(7(2)3)8(4)5/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHAGZNBWKUMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147778
Record name 3-Ethyl-2,4-dimethylpentane
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1068-87-7
Record name 2,4-Dimethyl-3-ethylpentane
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Record name 3-Ethyl-2,4-dimethylpentane
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Record name 3-Ethyl-2,4-dimethylpentane
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Record name 3-Ethyl-2,4-dimethylpentane
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Record name 3-ethyl-2,4-dimethylpentane
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Record name 3-ETHYL-2,4-DIMETHYLPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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